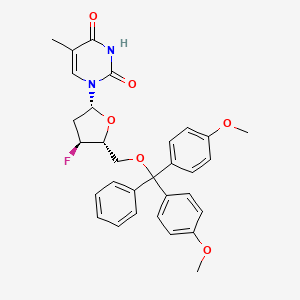

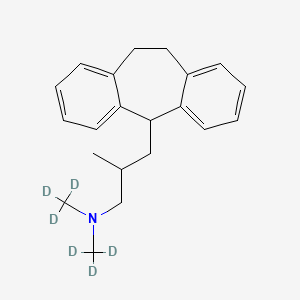

3'-Deoxy-3'-fluoro-5'-O-(4,4'-dimethoxytrityl)thymidine

Descripción general

Descripción

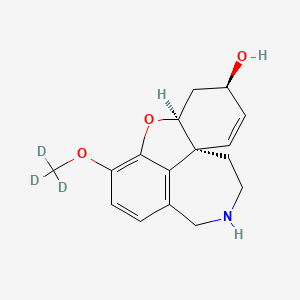

3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine is a modified nucleoside analog used primarily in the field of nucleic acid chemistry and DNA research.

Aplicaciones Científicas De Investigación

3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine has several scientific research applications:

Nucleic Acid Chemistry: Used in the synthesis of modified oligonucleotides for research and therapeutic purposes.

Antiviral Research: Investigated for its potential to inhibit viral replication by incorporating into viral DNA.

Anticancer Research: Studied for its ability to interfere with DNA synthesis in cancer cells.

DNA Sequencing and Synthesis: Utilized in custom DNA synthesis and sequencing applications

Mecanismo De Acción

3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine

, also known as 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione , is a significant nucleoside compound primarily used in nucleic acid chemistry and DNA research . Here is a detailed analysis of its mechanism of action:

Target of Action

It’s known that it’s used in nucleic acid chemistry and dna research , suggesting that it likely interacts with DNA or RNA molecules.

Mode of Action

The compound is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It’s also used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside .

Pharmacokinetics

It’s soluble in dichloromethane , which may influence its absorption and distribution.

Result of Action

The compound contributes to the synthesis of modified nucleic acids, which can be incorporated into oligodeoxynucleotides . This can be used as a research tool for antiviral and anticancer studies .

Action Environment

The compound is a solid and should be stored at -20° C . Environmental factors such as temperature and solvent can influence its action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine plays a crucial role in biochemical reactions. It may be used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside, which can be subsequently incorporated into oligodeoxynucleotides

Molecular Mechanism

It is known to be involved in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside , which suggests it may have binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known to be a solid substance that is soluble in dichloromethane . It is recommended to be stored at -20° C , suggesting that it has good stability under these conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine typically involves the following steps:

Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of thymidine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. This step yields 5’-O-(4,4’-dimethoxytrityl)thymidine.

Fluorination at the 3’-Position: The 3’-hydroxyl group is then converted to a fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents under controlled conditions.

Deprotection and Purification: The final product, 3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine, is obtained after deprotection and purification steps, typically involving chromatography techniques

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated synthesizers for oligonucleotide synthesis and high-throughput purification methods to ensure the purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom at the 3’-position can participate in nucleophilic substitution reactions.

Deprotection Reactions: The 4,4’-dimethoxytrityl group can be removed under acidic conditions to yield the free nucleoside.

Coupling Reactions: It can be incorporated into oligonucleotides through phosphoramidite chemistry

Common Reagents and Conditions

Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) for fluorination.

Acidic Conditions: Trifluoroacetic acid (TFA) for deprotection of the dimethoxytrityl group.

Phosphoramidite Chemistry: For coupling reactions in oligonucleotide synthesis

Major Products

Free Nucleoside: After deprotection, the major product is 3’-Deoxy-3’-fluoro-thymidine.

Oligonucleotides: When incorporated into DNA sequences, it forms modified oligonucleotides

Comparación Con Compuestos Similares

Similar Compounds

3’-Deoxy-3’-fluorothymidine: Lacks the 4,4’-dimethoxytrityl protecting group.

5’-O-(4,4’-Dimethoxytrityl)thymidine: Lacks the fluorine atom at the 3’-position.

3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)uridine: Similar structure but with uridine instead of thymidine

Uniqueness

3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine is unique due to the combination of the fluorine atom at the 3’-position and the 4,4’-dimethoxytrityl protecting group. This combination allows for selective incorporation into DNA sequences and provides stability during synthesis and purification processes .

Propiedades

IUPAC Name |

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31FN2O6/c1-20-18-34(30(36)33-29(20)35)28-17-26(32)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28H,17,19H2,1-3H3,(H,33,35,36)/t26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWGIYQONVUVCS-UPRLRBBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747490 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-fluorothymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290371-78-7 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-fluorothymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)

![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)

![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)